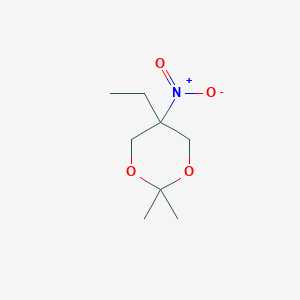
5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C8H15NO4. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its nitro group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane typically involves the nitration of 5-Ethyl-2,2-dimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5-Ethyl-2,2-dimethyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in various biological effects, including enzyme inhibition or activation and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2,2-dimethyl-1,3-dioxane: Lacks the nitro group, resulting in different reactivity and applications.
5-Methyl-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
5-Hydroxymethyl-2,2-dimethyl-1,3-dioxane:
Uniqueness
5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane is unique due to the presence of both ethyl and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various chemical and biological applications.
Propriétés
Numéro CAS |
4064-94-2 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5-ethyl-2,2-dimethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C8H15NO4/c1-4-8(9(10)11)5-12-7(2,3)13-6-8/h4-6H2,1-3H3 |
Clé InChI |
NXQSEIQWULTBHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


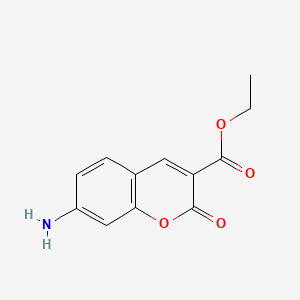
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
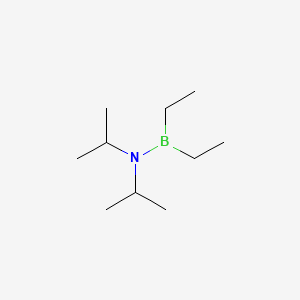
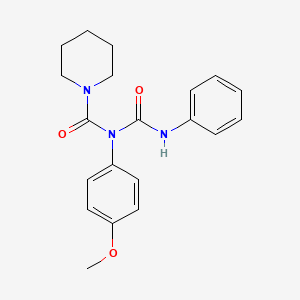
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
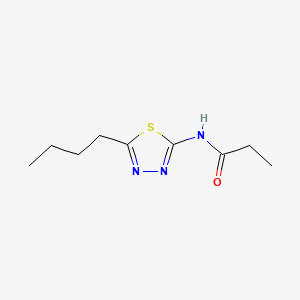
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
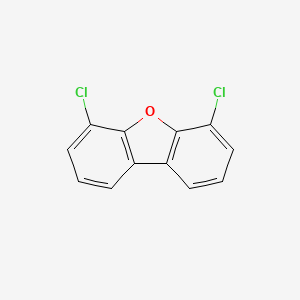
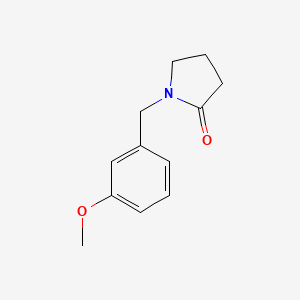

![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

